methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate
Description
Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is a polysubstituted pyran derivative featuring a 4-nitrobenzoyl amide group at position 3, a methyl ester at position 5, and a methyl substituent at position 4. This compound belongs to a class of 4H-pyran carboxylates, which are widely studied for their diverse biological activities, including antimicrobial and antifungal properties . Its structural complexity arises from the interplay of electron-withdrawing (nitro, carbonyl) and electron-donating (methyl) groups, influencing both reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-nitrobenzoyl)amino]-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c1-8-11(14(19)23-2)7-12(15(20)24-8)16-13(18)9-3-5-10(6-4-9)17(21)22/h3-7H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUFWSRDPNWWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyran ring, followed by the introduction of the nitrobenzoyl group and the carboxylate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
The compound features a pyran ring, a carboxylate group, and a nitro-substituted benzoyl moiety, contributing to its reactivity and biological activity.
Medicinal Chemistry
Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate has been investigated for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain analogs can inhibit the growth of tumor cells by inducing apoptosis through specific signaling pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its unique structure enhances its ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to cancer and inflammation.
Case Study: Inhibition of Cyclooxygenase Enzymes
In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. This inhibition could lead to anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Neuropharmacology
Recent investigations suggest that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Data Table: Neuroprotective Effects
| Model | Observed Effect |
|---|---|
| Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Rat model of Parkinson's | Improved motor function |
Mechanism of Action
The mechanism of action of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Key analogs and their bioactivity profiles are summarized below:
Key Observations :
- Nitro group position : The 4-nitrophenyl substituent (as in compound 2c and 6) enhances antifungal activity compared to 2-nitrophenyl derivatives (e.g., 1c). Compound 6, with a 4-nitrophenyl group, showed the highest antifungal activity (MIC = 15.6 μg/mL against S. cerevisiae) .
- Ester vs. lactone : The methyl/ethyl ester group in pyran carboxylates (e.g., target compound) generally reduces cytotoxicity compared to lactone derivatives (e.g., compound 6), which exhibit stronger bioactivity but higher hydrophobicity .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies of related compounds reveal distinct packing motifs influenced by substituents:
- Hydrogen bonding: In ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate, N–H···O and C–H···O interactions stabilize a layered structure . The target compound’s 4-nitrobenzoyl group may promote stronger N–H···O═C hydrogen bonds, analogous to patterns observed in 3-arylpyridin-2-ones .
- Conformational flexibility: Methyl esters (e.g., target compound) exhibit greater rotational freedom at the carboxylate group compared to rigid cyano or acetyl substituents (e.g., 5-acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile) .
Physicochemical and ADMET Properties
Key Insights :
- Amino and cyano substituents (e.g., in ) enhance dipole interactions but limit membrane permeability due to higher polarity .
Biological Activity
Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate (CAS No. 338418-37-4) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C15H12N2O7
- Molecular Weight : 332.27 g/mol
- Functional Groups : It contains a pyran ring, a carboxylate group, and a nitro-substituted benzoyl moiety, which contribute to its reactivity and biological properties .
Biological Activities
This compound exhibits various biological activities that are of interest in pharmacological research:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. Specific mechanisms include:
- Enzyme Inhibition : The nitrobenzoyl group is believed to play a crucial role in inhibiting specific enzymes that are vital for various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation .
The exact mechanism of action is still under investigation, but it is hypothesized that the compound interacts with specific molecular targets within cells. The presence of the nitro group allows for redox reactions, which can modify enzyme activities and alter cellular processes.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyran Ring : The initial step often includes cyclization reactions that form the pyran structure.
- Introduction of Functional Groups : Subsequent reactions introduce the nitrobenzoyl group and carboxylate ester functionalities.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological efficacy of this compound:
Potential Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Cosmetic Industry : Due to its enzyme inhibition properties, it may be useful in formulating products aimed at skin lightening or anti-aging.
- Research Tool : As a biochemical probe for studying specific cellular pathways and enzyme functions .
Q & A
Q. What are the recommended synthetic routes for methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate, and how can reaction conditions be optimized?
A multi-step synthesis approach is typically employed, involving:
Core pyran formation : Cyclocondensation of substituted diketones with aldehydes under acidic or basic conditions.
Acylation : Reaction with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the nitrobenzoyl group.
Esterification : Methylation of the carboxyl group using methanol and a catalyst like sulfuric acid.
Optimization tips :
- Use palladium or copper catalysts for coupling steps to improve yield (65–80%) .
- Solvents such as dimethylformamide (DMF) or toluene enhance reaction efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-acylation.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., methyl at δ 2.1–2.3 ppm, carbonyl at δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H⁺] ~ 375.3 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media.
- Stability : Conduct HPLC analysis under varying pH (4–9) and temperatures (4°C, 25°C) to identify degradation products .
- Light sensitivity : Store in amber vials if nitro groups show photodegradation .
Q. What preliminary bioactivity assays are recommended for this compound?
- Antiproliferative activity : Follow the U.S. National Cancer Institute (NCI) protocol using 60-cell-line screening at 10 µM .
- Antimicrobial testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can conflicting data on reaction yields or bioactivity be systematically addressed?
- Yield discrepancies : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% vs. 10 mol% Pd) across studies.
- Bioactivity variability : Validate assays using standardized protocols (e.g., NCI’s sulforhodamine B assay) and include positive controls (e.g., doxorubicin) .
- Statistical analysis : Use ANOVA to assess significance of differences in IC₅₀ values across replicates .
Q. What reaction mechanisms govern the acylation and cyclization steps in the synthesis?
- Acylation : Nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl of 4-nitrobenzoyl chloride, facilitated by base (e.g., Et₃N) .
- Cyclization : 6-π electrocyclic ring closure of the intermediate enolate, stabilized by electron-withdrawing nitro groups .
Q. How can computational methods (e.g., DFT) predict regioselectivity in functionalization reactions?
- DFT calculations : Optimize transition states to determine energy barriers for nitro group positioning (meta vs. para) .
- Docking studies : Model interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters to enhance bioavailability .
- Lipophilicity adjustment : Modify the methyl or nitro groups to balance LogP values (target 1–3) .
Key Methodological Recommendations
- Contradiction resolution : Cross-validate NMR and MS data with synthetic intermediates to trace impurities .
- Scale-up : Transition from batch to continuous flow reactors for reproducible multi-step synthesis .
- Ethical reporting : Disclose all reaction conditions (e.g., inert atmosphere, moisture sensitivity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
